molecular formula C14H10FN3O3 B10798514 2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid

2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B10798514
M. Wt: 287.25 g/mol
InChI Key: WPAXFMQFJQZBFD-UHFFFAOYSA-N
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Description

OSM-S-104 is a chemical compound with the molecular formula C14H10FN3O3. It contains 33 bonds, including 23 non-hydrogen bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 pyrazole, and 1 oxazole . This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research.

Chemical Reactions Analysis

OSM-S-104 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The aromatic rings in OSM-S-104 can undergo substitution reactions, where one substituent is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

OSM-S-104 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex aromatic structures and their reactivity. In biology and medicine, OSM-S-104 is part of the Open Source Malaria project, which aims to develop new antimalarial drugs. The compound’s unique structure and properties make it a valuable tool for studying the mechanisms of action of potential antimalarial agents. In industry, OSM-S-104 can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of OSM-S-104 involves its interaction with specific molecular targets and pathways. In the context of malaria research, OSM-S-104 has been shown to inhibit the activity of certain enzymes in the Plasmodium falciparum parasite, which is responsible for causing malaria . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and ultimately leading to the death of the parasite. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

OSM-S-104 is similar to other compounds in the Open Source Malaria project, such as OSM-S-106 . These compounds share similar structural features, including aromatic rings and functional groups, but differ in their specific substituents and overall structure. The uniqueness of OSM-S-104 lies in its specific combination of pyrazole and oxazole rings, along with the presence of a fluorine atom and a carboxylic acid group. Other similar compounds include those with variations in the aromatic ring structure and different functional groups, which can lead to differences in their reactivity and biological activity.

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10FN3O3/c1-8-11(13-17-12(7-21-13)14(19)20)6-16-18(8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,19,20)

InChI Key

WPAXFMQFJQZBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C3=NC(=CO3)C(=O)O

Origin of Product

United States

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